molecular formula C22H28N6O2 B2435313 8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919041-01-3

8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2435313
CAS RN: 919041-01-3
M. Wt: 408.506
InChI Key: ARBMATRWWQZLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C22H28N6O2 and its molecular weight is 408.506. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antidepressant Activity

Research involving related compounds has focused on their synthesis and evaluation for antidepressant activities. For instance, compounds such as 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione have shown potential antidepressant activity through mechanisms distinct from traditional antidepressants, indicating the value of these compounds in exploring new therapeutic agents for depression (Wessels, Schwan, & Pong, 1980).

Receptor Affinity and Anxiolytic Activity

Another area of application is in the exploration of receptor affinity and anxiolytic-like activities. Derivatives of the imidazo[2,1-f]purine-2,4-dione nucleus have been synthesized and tested for their affinity towards serotoninergic and dopaminergic receptors, showcasing a spectrum of receptor activities. Some derivatives have been identified as potent ligands for 5-HT1A and 5-HT7 receptors, with additional affinity for dopamine D2 receptors, suggesting their potential as anxiolytic and antidepressant agents (Zagórska et al., 2015).

Dual-Target Directed Ligands

The synthesis of novel dual-target directed ligands based on the xanthine scaffold, including derivatives acting on adenosine receptors and monoamine oxidase B, has been investigated. These studies aim at developing compounds with potential for neurodegenerative diseases treatment, showcasing the multifunctionality of these compounds in therapeutic applications (Załuski et al., 2019).

Cytotoxic Activity

Compounds with structural similarities have been tested for their cytotoxic activities against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxic effects, suggesting that modifications on the core structure of such compounds could lead to effective cancer therapies (Deady et al., 2003).

properties

IUPAC Name

6-[3-(dimethylamino)propyl]-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-15-7-9-17(10-8-15)14-28-20(29)18-19(25(5)22(28)30)23-21-26(12-6-11-24(3)4)16(2)13-27(18)21/h7-10,13H,6,11-12,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBMATRWWQZLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4CCCN(C)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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